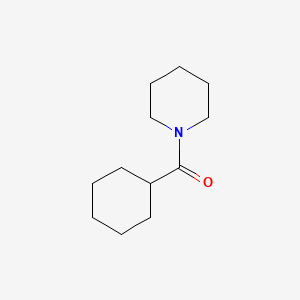

Piperidine, 1-(cyclohexylcarbonyl)-

Description

Direct Acylation Routes

Direct acylation is a straightforward and widely employed method for the synthesis of amides. This approach involves the reaction of piperidine (B6355638) with an activated form of cyclohexanecarboxylic acid.

The most common method for synthesizing 1-(cyclohexylcarbonyl)piperidine is the Schotten-Baumann reaction. This involves the nucleophilic acyl substitution of piperidine on cyclohexanecarbonyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Common bases include aqueous sodium hydroxide (B78521), or tertiary amines like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) (DCM) or diethyl ether. The choice of base and solvent can influence reaction rate and ease of purification. For instance, using an aqueous base simplifies workup as the excess base and salt byproduct are easily removed, while an organic-soluble base like triethylamine might be used for reactions sensitive to water.

Table 1: Illustrative Conditions for Schotten-Baumann Acylation

Beyond the highly reactive cyclohexanecarbonyl chloride, other acylating agents can be used, often generated in situ from cyclohexanecarboxylic acid. These methods are particularly useful when higher selectivity is needed or to avoid the harsh conditions associated with acid chlorides. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are effective for this transformation. nih.gov These reagents activate the carboxylic acid to form a reactive intermediate that is then readily attacked by piperidine.

Another approach involves the use of mixed anhydrides, for example, by reacting cyclohexanecarboxylic acid with isobutyl chloroformate. This creates a more reactive species that can acylate piperidine under mild conditions. These methods avoid the generation of HCl and are often preferred for substrates with sensitive functional groups.

Optimizing the reaction is crucial for maximizing yield and purity while minimizing cost and waste. Key parameters for optimization in the direct acylation of piperidine include:

Stoichiometry : A slight excess of the acylating agent or piperidine may be used to ensure the complete consumption of the limiting reagent. However, using a near 1:1 stoichiometry is often preferred on a large scale to simplify purification.

Base Selection and Amount : The choice of base (e.g., inorganic vs. organic) and its amount (typically 1.0 to 1.2 equivalents relative to the generated acid) can impact side reactions and product isolation.

Solvent : The solvent's polarity can affect reaction rates. Aprotic solvents like DCM, THF, or DMF are common. mdpi.com In some cases, solvent-free conditions using microwave irradiation have been shown to accelerate amide bond formation. researchgate.net

Temperature : Acylations with acid chlorides are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Addition Rate : Slow, controlled addition of the acylating agent to the piperidine solution helps to manage the reaction exotherm and prevent the formation of byproducts from localized high concentrations of reagents.

Cyclization Pathways to Construct the Piperidine Ring with Integrated Cyclohexylcarbonyl Moiety

An alternative and more convergent strategy involves forming the piperidine ring from an acyclic precursor that already contains the N-cyclohexylcarbonyl group. This approach is valuable in complex molecule synthesis where the piperidine ring needs to be formed late in the sequence. mdpi.comnih.gov

The design of the acyclic precursor is key to this strategy. A typical precursor would be a linear molecule containing a nitrogen atom acylated with a cyclohexylcarbonyl group and a terminal electrophilic or olefinic site, positioned to allow for a 6-membered ring closure.

Common strategies for precursor synthesis include:

Intramolecular Reductive Amination : A precursor containing a ketone or aldehyde at one end and an N-(cyclohexylcarbonyl)amino group at the other can undergo cyclization. researchgate.netresearchgate.net The initial iminium ion formation is followed by reduction (e.g., with sodium cyanoborohydride or through catalytic hydrogenation) to yield the piperidine ring. ajchem-a.com

Ring-Closing Metathesis (RCM) : A diene precursor, where one olefin is attached to the nitrogen atom and the other is at the end of a carbon chain, can be cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst). biu.ac.ilresearchgate.netresearchgate.netdrughunter.com The precursor, N-allyl-N-(cyclohexylcarbonyl)pent-4-en-1-amine, could theoretically be cyclized to a tetrahydropyridine (B1245486) derivative, which is then reduced to the final product.

Intramolecular Nucleophilic Substitution : A linear precursor with a terminal leaving group (e.g., a halide or tosylate) can undergo cyclization via intramolecular attack by the nitrogen of the N-(cyclohexylcarbonyl)amide. Strong bases are often required to deprotonate the amide nitrogen to make it sufficiently nucleophilic.

The specific reaction used to form the ring determines the conditions and potential for stereochemical control. While the target compound, 1-(cyclohexylcarbonyl)piperidine, is achiral, these methods are powerful for creating substituted analogs where stereochemistry is critical. mdpi.comacs.org

Reductive Amination : This reaction is typically diastereoselective, with the outcome depending on the substrate and reducing agent. mdpi.com The formation of the iminium ion and its subsequent reduction can be influenced by steric factors in the precursor.

Ring-Closing Metathesis : RCM is highly effective for forming unsaturated rings. researchgate.netresearchgate.net The resulting double bond in the piperidine ring can then be hydrogenated, often with high stereoselectivity, by choosing the appropriate catalyst and conditions.

Radical Cyclizations : Radical-mediated reactions can also be used to form the piperidine ring from appropriately functionalized acyclic precursors. nih.gov These methods often proceed under mild conditions and can tolerate a variety of functional groups.

These cyclization strategies offer a versatile toolkit for synthetic chemists, providing pathways to the piperidine core that complement the more traditional direct acylation methods.

An exploration of modern synthetic routes reveals several sophisticated strategies for the preparation of 1-(cyclohexylcarbonyl)piperidine, a notable N-acylpiperidine derivative. These methodologies, ranging from the use of activated acylating agents to advanced transition-metal catalysis, offer distinct advantages in terms of efficiency, selectivity, and substrate compatibility. This article focuses on novel synthetic strategies and the mechanistic principles that underpin them.

Structure

3D Structure

Properties

CAS No. |

7103-46-0 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

cyclohexyl(piperidin-1-yl)methanone |

InChI |

InChI=1S/C12H21NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h11H,1-10H2 |

InChI Key |

XBILPYQIGZIQEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCCCC2 |

Origin of Product |

United States |

Synthesis and Physicochemical Characterization

Synthetic Routes to 1-(Cyclohexylcarbonyl)piperidine

The most common and straightforward method for the synthesis of cyclohexyl(piperidin-1-yl)methanone is the nucleophilic acyl substitution reaction between piperidine (B6355638) and a cyclohexanecarbonyl derivative. Typically, cyclohexanecarbonyl chloride is added to a solution of piperidine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the hydrochloric acid byproduct. The reaction is generally efficient and proceeds under mild conditions.

An alternative approach involves coupling cyclohexanecarboxylic acid directly with piperidine using a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method avoids the need to prepare the acyl chloride first.

Physicochemical Properties

Specific, experimentally verified physicochemical data for cyclohexyl(piperidin-1-yl)methanone is not widely published, indicative of its status as a synthetic intermediate. However, properties can be calculated or estimated based on its structure and comparison with related compounds.

| Property | Value |

| IUPAC Name | cyclohexyl(piperidin-1-yl)methanone |

| Molecular Formula | C₁₂H₂₁NO |

| Molecular Weight | 195.30 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated >250 °C |

| Density | Estimated ~1.0 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate) and poorly soluble in water |

Spectroscopic Data (NMR, IR, MS)

The structural identity of cyclohexyl(piperidin-1-yl)methanone can be confirmed through standard spectroscopic methods. The expected data are summarized below.

| Spectroscopic Technique | Expected Features |

| ¹H-NMR | - Multiplets for piperidine ring protons (~1.5-1.7 ppm).- Multiplets for piperidine protons α to nitrogen (~3.4-3.6 ppm).- Multiplets for cyclohexyl ring protons (~1.1-1.9 ppm).- Multiplet for the cyclohexyl proton α to the carbonyl group (~2.5-2.8 ppm). |

| ¹³C-NMR | - Carbonyl carbon signal (~175 ppm).- Piperidine ring carbons (~24-26 ppm for β,γ carbons; ~43-48 ppm for α carbons).- Cyclohexyl ring carbons (~25-30 ppm for β,γ,δ carbons; ~45 ppm for α carbon). |

| IR Spectroscopy | - Strong C=O (amide I band) stretching vibration around 1640 cm⁻¹.- C-H stretching vibrations for sp³ carbons just below 3000 cm⁻¹ (2850-2950 cm⁻¹).- C-N stretching vibration around 1450 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 195.- Fragments corresponding to the loss of the cyclohexyl group ([M-83]⁺) at m/z = 112.- A base peak corresponding to the cyclohexylcarbonyl cation ([C₆H₁₁CO]⁺) at m/z = 111. |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexylcarbonyl Piperidine

Nucleophilic Properties of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of 1-(cyclohexylcarbonyl)piperidine, while part of an amide linkage, retains a degree of nucleophilicity. However, the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group significantly diminishes its nucleophilic character compared to a free secondary amine like piperidine. The sp3 hybridized nitrogen in piperidine is generally more nucleophilic than the sp2 hybridized nitrogen in pyridine (B92270) due to the absence of electron delocalization. pearson.com This reduced nucleophilicity influences its reactivity in various condensation reactions.

Reactivity in Carbonyl Condensation Reactions

Carbonyl condensation reactions are a fundamental class of transformations in organic synthesis for forming carbon-carbon bonds. organicchemistrydata.org While secondary amines like piperidine are often used as catalysts in these reactions, the attenuated nucleophilicity of the amide nitrogen in 1-(cyclohexylcarbonyl)piperidine limits its direct participation as a primary nucleophile. Instead, its role is more nuanced, often influencing reaction pathways through its basicity or by acting as a precursor to more reactive species under specific conditions.

Enamine Formation from Ketones and Aldehydes

Enamines are versatile intermediates in organic synthesis, typically formed from the reaction of a secondary amine with a ketone or an aldehyde. masterorganicchemistry.comyoutube.com The formation of an enamine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comyoutube.com For 1-(cyclohexylcarbonyl)piperidine, direct enamine formation is not a typical reaction pathway due to the decreased nucleophilicity of the amide nitrogen.

However, under forcing conditions or with specific catalysts, the amide bond could potentially be cleaved to release piperidine, which can then readily participate in enamine formation. For instance, the reaction of cyclohexanone with piperidine in the presence of an acid catalyst leads to the formation of 1-piperidino-cyclohexene-1. google.com Studies have shown that the rate of enamine formation can be significantly influenced by the steric environment of the ketone and the nature of the secondary amine. ysu.edu For example, the rate of enamine formation with morpholine is considerably faster than with piperidine for both cyclohexanone and octalone. ysu.edu

The general mechanism for enamine formation from a secondary amine and a ketone is outlined below:

Interactive Table: Mechanism of Enamine Formation| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The secondary amine attacks the carbonyl carbon to form a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom. |

| 4. Dehydration | The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated. |

| 5. Deprotonation | A proton is removed from the α-carbon to form the enamine. masterorganicchemistry.comyoutube.com |

Role in Knoevenagel Condensation Pathways

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a primary or secondary amine like piperidine. jk-sci.comwikipedia.org The product is an α,β-unsaturated dicarbonyl or a related compound. jk-sci.com

The mechanism involves the amine catalyst deprotonating the active methylene compound to form a resonance-stabilized enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone. Subsequent dehydration yields the final product. jk-sci.com Theoretical calculations on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde and acetylacetone have shown that the formation of an iminium ion has the highest energy barrier. researchgate.net

Given the reduced basicity and nucleophilicity of the amide nitrogen in 1-(cyclohexylcarbonyl)piperidine, it is not an effective direct catalyst for the Knoevenagel condensation in the same manner as piperidine. However, if conditions were to facilitate the in-situ release of piperidine, it could then participate in the catalytic cycle. The reaction of 2-(1-phenylvinyl)benzaldehyde with methyl malonate using piperidine and acetic acid in benzene initially yields a benzylidene malonate, which upon extended reaction time, cyclizes to an indene derivative. nih.gov This highlights the catalytic role of piperidine in promoting the initial condensation.

Transformations Involving the Cyclohexylcarbonyl Moiety

The carbonyl group within the cyclohexylcarbonyl portion of the molecule is a key site for chemical transformations, including both oxidative and reductive processes.

Reductive Pathways of the Carbonyl Group

The carbonyl group of the amide in 1-(cyclohexylcarbonyl)piperidine can be reduced, although this typically requires strong reducing agents. The specific products of reduction would depend on the reagent and reaction conditions used. For example, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amides to the corresponding amines. In the case of 1-(cyclohexylcarbonyl)piperidine, this would lead to the formation of 1-cyclohexylpiperidine.

Substitution Reactions on the Piperidine Ring System

The piperidine ring of 1-(cyclohexylcarbonyl)piperidine is a saturated heterocycle. Its reactivity towards substitution is largely dictated by the nature of the acyl group attached to the nitrogen atom. The electron-withdrawing character of the cyclohexylcarbonyl group decreases the nucleophilicity of the nitrogen atom. Direct substitution on the carbon atoms of the piperidine ring typically requires harsh conditions or the introduction of activating groups, and is not a commonly favored reaction pathway under physiological conditions. Instead, reactions are more likely to be initiated by activation of the positions alpha to the nitrogen atom.

In Vitro Oxidative Metabolism of the Piperidine Ring

The in vitro oxidative metabolism of the piperidine ring in N-substituted piperidines, including 1-(cyclohexylcarbonyl)piperidine, is a significant area of study in understanding the biotransformation of this class of compounds.

Identification of Metabolites through Derivatization and Spectroscopic Techniques

The identification of metabolites resulting from the oxidative metabolism of the piperidine ring often involves sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. In studies of related N-substituted piperidines, metabolites are often identified by comparing their mass spectra with those of synthesized authentic standards. For instance, the metabolism of N-benzylpiperidine, a related compound, has been shown to yield various hydroxylated and dehydrogenated products. The positions of hydroxylation can be determined by analyzing the fragmentation patterns in the mass spectra. Derivatization techniques, such as acylation or silylation, can be employed to improve the chromatographic properties and facilitate the mass spectral analysis of polar metabolites.

Formation of Iminium Intermediates and their Role in Reaction Pathways

A key mechanistic feature in the metabolism of N-substituted piperidines is the formation of iminium ion intermediates. The initial step often involves an N-dealkylation process that proceeds through an alpha-carbon hydroxylation, catalyzed by cytochrome P-450 enzymes. This hydroxylated intermediate is generally unstable and can spontaneously or enzymatically be converted to a cyclic iminium ion. These electrophilic iminium intermediates are reactive species and can be trapped by nucleophiles. The formation of these intermediates is a critical branch point in the metabolic pathway, potentially leading to various downstream products.

Dependence on Cytochrome P-450 Enzyme Systems

The oxidative metabolism of the piperidine ring is heavily dependent on the cytochrome P-450 (CYP) superfamily of enzymes. These enzymes are responsible for catalyzing the initial oxidative attack on the piperidine moiety. Studies on various N-substituted piperidines have demonstrated that the rate and profile of metabolism can be significantly altered by inhibitors or inducers of specific CYP isozymes. For example, in the metabolism of analogous compounds, specific CYP isozymes such as CYP2D6 and CYP3A4 have been implicated. The involvement of the cytochrome P-450 system is confirmed by in vitro experiments using liver microsomes, where the metabolic reactions are dependent on the presence of NADPH and are inhibited by known CYP inhibitors like carbon monoxide and proadifen.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of Piperidine (B6355638), 1-(cyclohexylcarbonyl)-, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra of Piperidine, 1-(cyclohexylcarbonyl)- provide definitive evidence for its chemical structure. In the ¹H NMR spectrum, distinct signals corresponding to the protons of the piperidine and cyclohexyl rings are observed. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Protons on the piperidine ring adjacent to the nitrogen atom appear at different chemical shifts due to the anisotropic effect of the amide carbonyl group. Similarly, the protons of the cyclohexyl ring exhibit a range of chemical shifts depending on their axial or equatorial positions and their proximity to the carbonyl group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is a key diagnostic signal, typically appearing significantly downfield. The carbon atoms of the piperidine and cyclohexyl rings also show characteristic chemical shifts that aid in the complete structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Piperidine, 1-(cyclohexylcarbonyl)-

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Piperidine C2/C6 (axial) | ~3.4-3.6 | ~43-47 |

| Piperidine C2/C6 (equatorial) | ~3.4-3.6 | ~43-47 |

| Piperidine C3/C5 (axial) | ~1.5-1.7 | ~25-27 |

| Piperidine C3/C5 (equatorial) | ~1.5-1.7 | ~25-27 |

| Piperidine C4 | ~1.5-1.7 | ~24-26 |

| Cyclohexyl C1 | ~2.5-2.7 | ~43-45 |

| Cyclohexyl C2-C6 | ~1.1-1.9 | ~25-30 |

| Carbonyl C=O | - | ~174-176 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the conformation and spatial relationships within Piperidine, 1-(cyclohexylcarbonyl)-.

COSY experiments establish proton-proton coupling networks, revealing which protons are scalar-coupled to each other. This is instrumental in tracing the connectivity of the protons within both the piperidine and cyclohexyl rings. For instance, cross-peaks in the COSY spectrum would confirm the coupling between adjacent methylene (B1212753) protons in the piperidine ring.

NOESY experiments, on the other hand, provide information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the preferred conformation of the molecule, such as the relative orientation of the cyclohexyl ring with respect to the piperidine ring. For example, NOE cross-peaks between specific protons on the cyclohexyl ring and protons on the piperidine ring can define the rotational barrier and the most stable conformer.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformation. By analyzing the chemical shifts and line widths in ssNMR spectra, it is possible to identify and characterize different polymorphic forms of Piperidine, 1-(cyclohexylcarbonyl)-.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Subtle changes in the molecular structure, such as those between isomers or polymorphs, can lead to detectable shifts in the vibrational frequencies. For instance, cis- and trans-isomers of a substituted cyclohexyl ring would exhibit different IR and Raman spectra due to their distinct symmetries and steric environments. Similarly, different polymorphic forms of Piperidine, 1-(cyclohexylcarbonyl)- would have unique crystal lattice vibrations and intermolecular interactions, resulting in shifts in the positions and splitting of vibrational bands. These spectral fingerprints allow for the differentiation and characterization of various solid-state forms.

The IR and Raman spectra of Piperidine, 1-(cyclohexylcarbonyl)- are characterized by specific absorption bands corresponding to the vibrations of its functional groups. The most prominent of these is the strong absorption band due to the C=O stretching vibration of the amide group, which typically appears in the region of 1630-1660 cm⁻¹. The C-N stretching vibration of the amide is also a key feature. Additionally, the C-H stretching and bending vibrations of the piperidine and cyclohexyl rings give rise to a complex series of bands in the spectra.

Table 2: Characteristic Vibrational Frequencies for Piperidine, 1-(cyclohexylcarbonyl)-

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide | C=O stretch | 1630 - 1660 |

| Amide | C-N stretch | 1200 - 1350 |

| Alkane | C-H stretch (sp³) | 2850 - 3000 |

| Alkane | CH₂ bend | 1440 - 1480 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of molecular weight and elemental composition, and providing structural information through fragmentation analysis. For Piperidine, 1-(cyclohexylcarbonyl)-, this would involve the ionization of the molecule and the analysis of the resulting fragments.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For Piperidine, 1-(cyclohexylcarbonyl)-, with the chemical formula C₁₂H₂₁NO, the theoretical exact mass can be calculated. This value would then be compared against the experimentally determined mass from an HRMS instrument. A close match between the theoretical and experimental values would confirm the elemental composition of the compound. Currently, specific HRMS data for Piperidine, 1-(cyclohexylcarbonyl)- is not available in published scientific literature.

Table 1: Theoretical Mass Data for Piperidine, 1-(cyclohexylcarbonyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO |

| Monoisotopic Mass | 195.16231 u |

| Average Mass | 195.301 g/mol |

This table represents theoretical values. Experimental verification via HRMS has not been found in the reviewed literature.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry that can provide valuable structural information through the analysis of fragmentation patterns.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule. For Piperidine, 1-(cyclohexylcarbonyl)-, key fragmentation pathways would likely involve the cleavage of the amide bond, as well as fragmentation of the cyclohexyl and piperidine rings. Common fragments would be expected to correspond to the cyclohexylcarbonyl cation and the piperidinyl cation, among others. While mass spectra for related compounds are available, a specific, published EI mass spectrum for Piperidine, 1-(cyclohexylcarbonyl)- could not be located.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in less fragmentation and often shows the protonated molecule [M+H]⁺ or other adducts. ESI is particularly useful for confirming the molecular weight of a compound. In tandem mass spectrometry (MS/MS), the parent ion can be selected and fragmented to provide structural information. For Piperidine, 1-(cyclohexylcarbonyl)-, an ESI-MS spectrum would be expected to show a prominent peak for the [M+H]⁺ ion. Subsequent MS/MS analysis would likely show characteristic losses, such as the loss of the cyclohexyl group or cleavage of the amide bond. Specific ESI fragmentation studies for this compound are not currently documented in the scientific literature.

X-ray Crystallography for Definitive Structural Validation

A single-crystal X-ray diffraction study of Piperidine, 1-(cyclohexylcarbonyl)- would provide the exact coordinates of each atom in the crystal lattice. From this data, precise bond lengths (e.g., C=O, C-N, and various C-C bonds), bond angles, and torsional angles that define the conformation of the piperidine and cyclohexyl rings could be determined. This information would be invaluable for understanding the molecule's steric and electronic properties. A search of crystallographic databases and the broader scientific literature did not yield any results for the crystal structure of this specific compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. X-ray crystallography is the primary tool for identifying and characterizing different polymorphic forms. By analyzing the crystal packing, it is possible to understand the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. No studies on the polymorphism or crystal packing of Piperidine, 1-(cyclohexylcarbonyl)- have been reported.

Integration of Experimental and Theoretical Spectroscopic Data

In modern chemical analysis, it is common to integrate experimental spectroscopic data with theoretical calculations, often from quantum chemistry methods. For instance, theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and even fragmentation patterns in mass spectrometry. Comparing these theoretical predictions with experimental data can provide a deeper understanding of the compound's structure and properties and help to resolve any ambiguities in the experimental data. For Piperidine, 1-(cyclohexylcarbonyl)-, such an integrated study would provide a robust characterization of the molecule. However, no published research undertaking this integrated approach for this specific compound could be found.

Derivatization and Analog Synthesis Strategies Involving the 1 Cyclohexylcarbonyl Piperidine Scaffold

Strategies for Substitutions on the Piperidine (B6355638) Ring

The piperidine ring, a ubiquitous feature in many pharmaceuticals and natural alkaloids, offers multiple sites for substitution. nih.govwikipedia.org Modern synthetic methods, particularly direct C-H functionalization, have provided powerful tools for selectively modifying this saturated heterocycle, moving beyond traditional ring-construction approaches. nih.govnih.gov The N-acyl group, in this case, the cyclohexylcarbonyl group, plays a crucial role in these transformations by influencing the reactivity and regioselectivity of the piperidine ring. nih.gov

The selective functionalization of the C-2, C-3, and C-4 positions of the piperidine ring within the 1-(cyclohexylcarbonyl)piperidine framework can be achieved through advanced catalytic methods. The choice of catalyst and reaction conditions allows for precise control over which position is modified.

C-2 Functionalization : The α-position (C-2) relative to the nitrogen is amenable to functionalization through directed metalation or, more directly, through catalyzed C-H insertion reactions. researchgate.net Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have proven effective. For instance, the use of specific dirhodium tetracarboxylate catalysts can promote the selective introduction of arylacetate groups at the C-2 position of N-acylated piperidines. nih.gov The N-cyclohexylcarbonyl group can direct the reaction to this position, leading to the formation of 2-substituted analogs. nih.govresearchgate.net

C-4 Functionalization : The C-4 position can also be targeted using rhodium-catalyzed C-H functionalization. By selecting a different rhodium catalyst, such as one with distinct steric and electronic properties, the site of C-H insertion can be shifted from the C-2 to the C-4 position. nih.gov This switch in regioselectivity is a powerful strategy for generating positional analogues from a common piperidine precursor. nih.gov

C-3 Functionalization : Direct C-H functionalization at the C-3 position is challenging due to the deactivating inductive effect of the nearby nitrogen atom. nih.gov Therefore, an indirect, multi-step approach is typically employed. This strategy involves the asymmetric cyclopropanation of a corresponding N-acylated tetrahydropyridine (B1245486) intermediate. Subsequent reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) yields the desired C-3 substituted piperidine derivative. nih.gov

Table 1: Regioselective Functionalization Strategies for the Piperidine Ring

| Position | Synthetic Strategy | Catalyst/Reagents | Description |

|---|---|---|---|

| C-2 | Rhodium-Catalyzed C-H Insertion | Dirhodium Tetracarboxylate Catalysts (e.g., Rh₂(R-TPPTTL)₄) | Direct insertion of a carbene into the C-2 C-H bond, directed by the N-acyl group. nih.gov |

| C-3 | Cyclopropanation & Reductive Ring Opening | Rhodium Catalysts, Reducing Agents | Indirect approach via a tetrahydropyridine intermediate to overcome electronic deactivation. nih.gov |

| C-4 | Rhodium-Catalyzed C-H Insertion | Dirhodium Tetracarboxylate Catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) | Catalyst control switches the regioselectivity of C-H insertion from C-2 to the C-4 position. nih.gov |

Achieving stereocontrol during the functionalization of the piperidine ring is critical, as the spatial arrangement of substituents can dramatically influence biological activity. nih.gov

Enantioselective and diastereoselective methods are employed to synthesize specific stereoisomers. In the context of the C-H functionalization reactions described above, the use of chiral dirhodium catalysts is paramount. nih.gov These catalysts can create a chiral environment around the reaction center, influencing the facial selectivity of the C-H insertion or cyclopropanation. For example, catalysts like Rh₂(S-2-Cl-5-BrTPCP)₄ have been shown to provide high diastereoselectivity and good enantioselectivity in the functionalization of N-Boc-piperidine, a principle that is applicable to the 1-(cyclohexylcarbonyl)piperidine scaffold. nih.gov

Another approach involves the oxidative functionalization of N-acylated enamides, which can be derived from the piperidine core. These reactions, often mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can proceed with high levels of stereocontrol to form substituted piperidines. rsc.org

Modifications of the Cyclohexylcarbonyl Moiety

Analog synthesis is not limited to the piperidine ring; the cyclohexylcarbonyl portion of the molecule offers numerous opportunities for structural diversification. These modifications can alter the compound's lipophilicity, size, and ability to engage in specific interactions with biological targets.

The cyclohexyl ring can be modified by introducing alkyl substituents or by varying the size of the cycloalkyl ring itself.

Alkyl Substitutions : The synthesis of analogs with methyl or other alkyl groups on the cyclohexyl ring has been explored in related systems. nih.gov For instance, 1-(1-phenyl-2-methylcyclohexyl)piperidines were synthesized to probe the effect of stereochemistry on activity. nih.gov A similar approach can be applied to the 1-(cyclohexylcarbonyl)piperidine scaffold by starting with substituted cyclohexanecarboxylic acids or cyclohexylcarbonyl chlorides.

Cycloalkyl Ring Variations : The six-membered cyclohexyl ring can be replaced with other cycloalkanes, such as cyclopentyl or cycloheptyl rings. This is achieved by using the corresponding cycloalkanecarbonyl chloride in the initial acylation of piperidine. Such changes modify the steric profile of the entire moiety.

A more significant modification involves replacing the carbocyclic cyclohexyl ring with an aromatic or heterocyclic system. This fundamentally alters the electronic properties of the moiety, introducing potential for π-stacking or hydrogen bonding interactions.

A prime example of this strategy is the synthesis of analogs where the cyclohexylcarbonyl group is replaced by a benzoyl group. nih.gov In one study, this substitution in a related series of compounds led to a significant decrease in biological activity, highlighting the importance of the cycloalkyl group for the desired molecular interactions. nih.gov More complex aromatic systems, such as a 4-sulfamoylbenzoyl group, have also been attached to a piperidine core to create inhibitors for specific enzymes like carbonic anhydrase. nih.gov This demonstrates the utility of replacing the cyclohexyl ring with a functionalized aromatic system to target different biological endpoints.

Table 2: Example Modifications of the Cyclohexylcarbonyl Moiety

| Modification Type | Example Starting Material | Resulting Moiety | Key Feature |

|---|---|---|---|

| Aromatic System Introduction | Benzoyl Chloride | 1-Benzoylpiperidine | Introduces an aromatic phenyl group. nih.gov |

| Functionalized Aromatic System | 4-(Chlorosulfonyl)benzoyl chloride | 1-(4-Sulfamoylbenzoyl)piperidine | Introduces both an aromatic ring and a key functional group. nih.gov |

| Alkyl Substitution | 2-Methylcyclohexanecarbonyl chloride | 1-(2-Methylcyclohexylcarbonyl)piperidine | Adds a steric and electronic perturbation to the ring. nih.gov |

Application of 1-(Cyclohexylcarbonyl)piperidine as a Versatile Organic Building Block

A "building block" in organic synthesis is a molecule with readily accessible functional handles that can be used to construct more complex chemical structures. nih.govnih.gov 1-(Cyclohexylcarbonyl)piperidine exemplifies this concept perfectly. The synthetic strategies outlined above showcase its utility as a pre-arranged scaffold that can be systematically and selectively functionalized. nih.gov

By employing a toolbox of modern synthetic reactions, chemists can use this single parent compound to generate a diverse library of analogs. nih.gov The ability to selectively modify the C-2, C-3, or C-4 positions of the piperidine ring, control the stereochemistry of these new centers, and independently vary the structure of the cyclohexylcarbonyl moiety makes it a powerful tool. nih.govnih.gov This building block approach is highly efficient in medicinal chemistry for structure-activity relationship (SAR) studies, where rapid access to a variety of related but distinct molecules is essential for optimizing drug candidates. nih.govijnrd.org

Precursor in Multistep Organic Syntheses

The 1-(cyclohexylcarbonyl)piperidine moiety can be considered a stable amide that can be either synthesized from piperidine and cyclohexanecarbonyl chloride or used as a starting point for further chemical transformations. The piperidine ring itself is a common structural motif in many biologically active compounds and natural products. google.comnih.gov General synthetic strategies often involve the initial construction of the piperidine ring followed by N-acylation, or the modification of a pre-existing N-acylpiperidine. google.com

While specific examples detailing the use of 1-(cyclohexylcarbonyl)piperidine as a precursor in a named multi-step synthesis are not extensively documented in readily available literature, the chemical nature of the compound lends itself to several potential transformations. The amide bond is generally stable, but the adjacent methylene (B1212753) groups on both the piperidine and cyclohexyl rings offer sites for functionalization. For instance, α-lithiation of the piperidine ring could be explored for the introduction of various substituents. whiterose.ac.uk

The synthesis of a related compound, Piperidine, 1-(cyclohexylcarbonyl)-3-methyl-, involves the reaction of 3-methylpiperidine (B147322) with cyclohexylcarbonyl chloride. nih.gov This suggests that a variety of substituted piperidine precursors can be used to generate a range of 1-(cyclohexylcarbonyl)piperidine analogs, which can then serve as starting materials for more complex targets. The general synthesis of piperidine derivatives is a well-established field, with numerous methods for ring formation and functionalization. google.commdpi.comorganic-chemistry.org These methods include hydrogenation of pyridine (B92270) precursors, cyclization of amino alcohols, and various coupling reactions. google.commdpi.com Once formed, the 1-(cyclohexylcarbonyl)piperidine structure can be seen as a key intermediate for further derivatization.

A Japanese patent describes N-substituted piperidines as useful intermediates for producing novel piperidine compounds with potential therapeutic applications. google.com This highlights the role of such scaffolds in the development of new chemical entities.

Table 1: Related Piperidine Derivatives and their Synthetic Context

| Compound Name | Synthetic Utility/Context |

|---|---|

| This compound3-methyl- | Synthesized from 3-methylpiperidine and cyclohexylcarbonyl chloride; of interest in medicinal chemistry. nih.gov |

| 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine | Prepared in four steps from cycloalkanones for biological evaluation. justia.com |

| (N-(4-sulfamoylbenzoyl)-L-leucyl)piperidine-3-carboxylic acid | A member of a combinatorial library targeting carbonic anhydrase. rsc.org |

| N-formylpiperidine | Used as a polar aprotic solvent. acs.org |

| 2,2,6,6-tetramethylpiperidine | A sterically hindered base used in organic synthesis. acs.org |

Scaffold for Combinatorial Library Generation

The concept of a molecular scaffold as a core structure for generating a library of related compounds is a cornerstone of combinatorial chemistry and drug discovery. organic-chemistry.orgopenmedicinalchemistryjournal.com The 1-(cyclohexylcarbonyl)piperidine structure possesses features that make it a suitable scaffold for such purposes. It has multiple potential points for diversification: the piperidine ring and the cyclohexyl ring.

While no specific combinatorial library based solely on the 1-(cyclohexylcarbonyl)piperidine scaffold is explicitly detailed in the reviewed literature, the general principles of library design strongly support its potential in this area. The synthesis of a library would likely involve the parallel reaction of a variety of substituted piperidines with cyclohexanecarbonyl chloride or, conversely, the reaction of piperidine with a library of substituted cyclohexanecarbonyl chlorides. Further diversity could be introduced by functionalizing the piperidine or cyclohexyl rings after the core scaffold is assembled.

For example, a study on the discovery of carbonic anhydrase inhibitors utilized a combinatorial library that included piperidine-containing compounds, demonstrating the utility of this heterocyclic core in generating large numbers of diverse molecules for screening. rsc.org The library members were synthesized on a solid support, a common technique in combinatorial chemistry. rsc.org Another approach involves solution-phase combinatorial synthesis, which has been used to create libraries of piperazine-2,5-dione derivatives. nih.gov

The development of focused libraries around a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target – is a common strategy in medicinal chemistry. The piperidine ring is considered a privileged structure, appearing in numerous approved drugs. google.comencyclopedia.pub Therefore, a library of compounds based on the 1-(cyclohexylcarbonyl)piperidine scaffold would be of significant interest for biological screening.

Table 2: Key Concepts in Combinatorial Chemistry

| Concept | Description |

|---|---|

| Combinatorial Chemistry | The systematic and repetitive covalent connection of a set of different "building blocks" to each other in all possible combinations to form a large collection of molecules. |

| Molecular Scaffold | A core structural framework of a molecule to which various substituents can be attached to create a library of related compounds. openmedicinalchemistryjournal.com |

| Privileged Scaffold | A molecular framework that is capable of binding to multiple biological targets. The piperidine ring is an example. encyclopedia.pub |

| Solid-Phase Synthesis | A method where molecules are built up on a solid support (e.g., beads), allowing for easy purification by filtration. rsc.org |

| Solution-Phase Synthesis | Chemical reactions are carried out in solution, which can be amenable to automation for parallel synthesis. nih.gov |

Utility in Material Science Applications (e.g., Polymer Chemistry)

The incorporation of piperidine-containing moieties into polymers can impart specific properties to the resulting materials. These properties can include thermal stability, altered solubility, and the ability to interact with other molecules or surfaces. Nitrogen-containing heterocycles, in general, are used in the development of various materials, including polymers and corrosion inhibitors. acs.orgopenmedicinalchemistryjournal.com

A British patent describes the use of piperidine derivatives for the stabilization of synthetic polymers such as polypropylene, polyethylene, and PVC. google.com The general structure provided in the patent is broad but encompasses acyl derivatives of piperidine, suggesting a potential role for compounds like 1-(cyclohexylcarbonyl)piperidine as polymer additives to prevent degradation. google.com

Furthermore, research into functional polymers has explored the use of piperidine-containing monomers. For instance, the radical polymerization of a monomer containing a piperidine cycle, 1-chloro-3-piperidino-2-propylmethacrylate, has been investigated. While this is not 1-(cyclohexylcarbonyl)piperidine, it demonstrates the principle of using piperidine derivatives to create new polymers. The resulting polymers' properties, such as swelling and mechanical strength, were studied, indicating their potential for various applications.

The amide linkage in 1-(cyclohexylcarbonyl)piperidine is generally robust, which could contribute to the thermal stability of a polymer matrix if it were incorporated. The cyclohexyl group adds hydrophobicity, which could influence the polymer's interaction with non-polar environments. While direct polymerization of 1-(cyclohexylcarbonyl)piperidine itself is not described, it could potentially be functionalized with a polymerizable group (e.g., a vinyl group on the cyclohexyl ring) to create a monomer for subsequent polymerization.

In Vitro Mechanistic Studies of Molecular Interactions

Investigations into Enzyme Modulation Mechanisms

There is no available research that characterizes the inhibitory or activating mechanisms of Piperidine (B6355638), 1-(cyclohexylcarbonyl)- on any specific enzymes. Furthermore, without studies on its enzymatic interactions, no binding site analysis through ligand-enzyme interaction studies can be reported.

Advanced Analytical Derivatization for Enhanced Detection in Chemical Analysis

Chemical derivatization is a crucial strategy in analytical chemistry to enhance the detectability of analytes that may otherwise exhibit poor sensitivity or chromatographic retention. This process involves chemically modifying a functional group on the analyte to produce a derivative with more desirable properties for analysis, such as improved ionization efficiency in mass spectrometry or enhanced chromatographic behavior.

Design and Synthesis of Piperidine-Based Derivatization Reagents

The design of effective derivatization reagents for mass spectrometry hinges on the introduction of a moiety that is easily ionizable. For instance, reagents incorporating a tertiary amine, such as a piperidine ring, are often designed to enhance positive ion electrospray ionization (ESI) due to their high proton affinity. The synthesis of such reagents is a critical first step in their application.

The rationale behind using a piperidine-based reagent like this would be to attach the piperidine group to an analyte of interest, thereby improving its ionization characteristics for mass spectrometric detection. The cyclohexyl group, being non-polar, could also serve to enhance retention in reversed-phase chromatography. The design of such reagents often aims to create derivatives that are stable and can be produced with high yield.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Piperidine | Cyclohexanecarbonyl chloride | Piperidine, 1-(cyclohexylcarbonyl)- | Nucleophilic Acyl Substitution |

Application in High-Sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS)

In high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is a key tool for improving the detection of compounds that have poor ionization efficiency. tcichemicals.comsigmaaldrich.com Amines and hydroxyl groups, for example, can be derivatized to enhance their response in ESI-MS. nih.gov While there are no specific studies found detailing the use of Piperidine, 1-(cyclohexylcarbonyl)- as a derivatization reagent, the principle of its application can be inferred from similar compounds.

For instance, other piperidine-containing reagents have been successfully employed to derivatize various functional groups. The introduction of the piperidine moiety, with its basic nitrogen atom, would be expected to significantly increase the proton affinity of the derivatized analyte in the gas phase, leading to a more intense signal in positive ion mode ESI-MS. This is a common strategy to overcome low sensitivity for certain classes of molecules. tcichemicals.com The derivatization reaction would typically be carried out pre-column, and the resulting derivative would then be amenable to LC-MS analysis. The enhanced basicity of the derivative would lead to a more stable and abundant [M+H]+ ion, which is crucial for achieving low limits of detection.

A comparative study of different amine-derivatization methods has shown that reagents like Dansyl-Cl and Fmoc-Cl can significantly improve ionization efficiency. nih.gov It is plausible that Piperidine, 1-(cyclohexylcarbonyl)- could offer similar benefits, although empirical data is needed to confirm this.

| Derivatization Principle | Expected Outcome for Analyte | Analytical Technique |

| Introduction of a basic piperidine moiety | Increased proton affinity, enhanced positive ionization | LC-MS/MS |

| Increased hydrophobicity from cyclohexyl group | Improved retention in reversed-phase chromatography | HPLC |

| Formation of a stable amide bond | Robust derivative suitable for analysis | LC-MS |

Utilization in Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is a powerful technique that combines the separation capabilities of SFC with the sensitive detection of MS. youtube.comnih.gov SFC is particularly well-suited for the analysis of chiral compounds and a wide range of polar and non-polar analytes. researchgate.net The use of derivatization in SFC-MS can further expand its applicability, especially for compounds that are challenging to analyze in their native form.

The derivatization of organic acids with N-(4-aminophenyl)piperidine has been shown to improve their detection in SFC-MS by over 100-fold. nsf.gov This is achieved by introducing a high proton affinity tag, allowing for sensitive detection in positive ion mode ESI. nsf.gov While direct applications of Piperidine, 1-(cyclohexylcarbonyl)- in SFC-MS are not documented, it is conceivable that it could be used to derivatize certain classes of compounds to enhance their performance in this analytical platform. The non-polar cyclohexyl group could modulate the solubility of the derivative in the supercritical fluid mobile phase, which is typically composed of carbon dioxide and a polar organic modifier.

The potential benefits of using a derivatizing agent like Piperidine, 1-(cyclohexylcarbonyl)- in SFC-MS would be similar to those in LC-MS: improved ionization efficiency and potentially altered chromatographic selectivity. The ability to tune the properties of an analyte through derivatization is a valuable strategy for method development in SFC-MS.

| Analytical Technique | Derivatization Goal | Potential Advantage of Piperidine, 1-(cyclohexylcarbonyl)- |

| SFC-MS | Enhance ionization of target analytes | Introduction of an easily protonated piperidine group |

| SFC-MS | Modify chromatographic retention | Cyclohexyl group can alter solubility in supercritical CO2 |

| SFC-MS | Enable analysis of otherwise difficult compounds | Conversion to a more amenable derivative |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and materials science by dramatically accelerating the design-build-test-learn cycle. nih.govnih.gov For scaffolds like Piperidine (B6355638), 1-(cyclohexylcarbonyl)-, these computational tools offer a pathway to rapidly explore vast chemical spaces and identify novel derivatives with optimized properties.

Detailed Research Findings: AI-driven approaches utilize algorithms to learn from large datasets of chemical structures and their associated biological activities or physicochemical properties. youtube.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological efficacy or toxicity of hypothetical derivatives of Piperidine, 1-(cyclohexylcarbonyl)- before they are ever synthesized. nih.govyoutube.com Machine learning models, particularly advanced architectures like Graph Neural Networks (GNNs), are adept at capturing the complex relationships between a molecule's 3D structure and its function, making them powerful tools for virtual screening and lead optimization. nih.govblogspot.com

Table 1: Hypothetical Application of AI/ML in Designing Piperidine, 1-(cyclohexylcarbonyl)- Derivatives

| Computational Step | AI/ML Technique | Objective | Example Application |

|---|---|---|---|

| 1. Target Identification | Natural Language Processing | Mine scientific literature to find targets associated with piperidine scaffolds. | Identify a protein kinase implicated in a disease pathway where similar amide structures have shown activity. |

| 2. Virtual Library Generation | Generative Models | Design a diverse set of novel, synthetically feasible derivatives. | Create 10,000 virtual analogues by modifying substituents on the piperidine and cyclohexyl rings. |

| 3. Property Prediction | Graph Neural Networks (GNNs) | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Filter the virtual library to remove compounds predicted to have poor solubility or high toxicity. nih.gov |

| 4. Virtual Screening | Active Learning / Docking | Identify top candidates with high predicted binding affinity to the target. | Iteratively dock the most promising 1% of compounds to refine the selection to the top 50 candidates. blogspot.com |

| 5. Synthesis Prioritization | Predictive Modeling | Rank the final candidates based on a multi-parameter score (e.g., affinity, toxicity, synthetic ease). | Select the top 5 candidates for laboratory synthesis and biological testing. |

Green Chemistry Approaches to Synthesis and Derivatization

The chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact. The synthesis of amides like Piperidine, 1-(cyclohexylcarbonyl)-, which traditionally may involve stoichiometric activating agents and large volumes of halogenated solvents, is a prime target for greener methodologies.

Detailed Research Findings: Research in green chemistry focuses on several key areas applicable to this compound class: solvent replacement, energy efficiency, and waste reduction. unife.it Traditional solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are being replaced with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). Recent studies in the related field of solid-phase peptide synthesis (SPPS), where piperidine is a common reagent, have demonstrated significant success in reducing solvent consumption by up to 75% through protocol modifications like in situ deprotection steps. peptide.com

Furthermore, the choice of coupling reagents is critical. The development of activating agents like DIC/OxymaPure has been a focus, although concerns about potential side reactions, such as the formation of hydrogen cyanide (HCN) under certain conditions, highlight the need for careful evaluation. unife.it Research has shown that HCN formation is solvent-dependent and can be minimized by using greener solvent systems like ethyl acetate-based mixtures. unife.it These findings are directly translatable to the synthesis of Piperidine, 1-(cyclohexylcarbonyl)- and its derivatives, pushing for the development of cleaner, safer, and more sustainable amidation protocols.

Table 2: Comparison of Traditional vs. Green Synthesis Approach

| Synthesis Parameter | Traditional Approach | Green Chemistry Approach | Rationale for Change |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Reduces use of environmentally persistent and toxic halogenated solvents. |

| Coupling Reagent | Thionyl chloride (to form acyl chloride) | DIC/OxymaPure | Avoids corrosive reagents and harsh conditions; generates urea (B33335) byproduct which is easier to remove. |

| Base | Triethylamine (B128534) (excess) | Immobilized base or catalytic amount | Simplifies purification by eliminating the need to remove stoichiometric soluble base. |

| Workup/Purification | Aqueous washes, Column Chromatography | Direct precipitation, Recrystallization | Minimizes solvent waste from extraction and chromatography. peptide.com |

Exploration of Novel Reaction Pathways and Catalytic Applications

While the formation of the amide bond in Piperidine, 1-(cyclohexylcarbonyl)- is straightforward, modern synthetic chemistry is exploring novel catalytic pathways to construct the core piperidine ring itself or to functionalize it in ways not possible through traditional methods. mdpi.comnih.gov These advanced strategies allow for the creation of highly complex and stereochemically rich analogues.

Detailed Research Findings: Recent breakthroughs have provided powerful tools for piperidine synthesis. A modular, two-stage process combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling has been shown to streamline the synthesis of complex piperidines, reducing multi-step sequences to just a few efficient operations. news-medical.net This approach allows for the late-stage functionalization of the piperidine scaffold, a highly desirable feature in drug discovery.

Transition metal catalysis remains a fertile ground for innovation. Catalysts based on rhodium, palladium, and iridium are used for the asymmetric hydrogenation of pyridine (B92270) precursors to yield enantiomerically pure substituted piperidines. mdpi.com Gold- and nickel-catalyzed intramolecular cyclizations of carefully designed linear precursors provide another powerful route to constructing the piperidine ring with high levels of control over stereochemistry. mdpi.com These methods move beyond simple functionalization and enable the fundamental construction of the heterocyclic core, opening the door to derivatives of Piperidine, 1-(cyclohexylcarbonyl)- with precisely controlled three-dimensional architectures. whiterose.ac.uk Additionally, photochemistry is emerging as a tool to unlock novel reaction pathways by generating highly reactive carbene or radical intermediates under mild conditions. rsc.orgresearchgate.net

Table 3: Overview of Modern Catalytic Methods for Piperidine Synthesis and Functionalization

| Catalytic Method | Metal/Catalyst | Transformation Type | Potential Application for Derivatives |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Palladium, Iridium | Reduction of pyridinium (B92312) salts | Creates chiral piperidine precursors with defined stereocenters. mdpi.com |

| Intramolecular Cyclization | Gold(I), Nickel(II) | Ring formation from 1,7-dienes or 1,6-enynes | Builds the piperidine ring from acyclic starting materials with high diastereoselectivity. mdpi.com |

| Reductive Amination | Iron | Ring formation from ϖ-amino fatty acids | Provides a cost-effective and environmentally benign route to the piperidine core. mdpi.com |

| C-H Oxidation / Cross-Coupling | Enzyme / Nickel | Late-stage functionalization | Introduces new functional groups onto a pre-formed piperidine ring. news-medical.net |

| Photocatalysis | Organic Dyes | Radical or carbene generation | Accesses unique reactive intermediates for novel bond formations under visible light. rsc.org |

Advanced Characterization Techniques for Complex Structural Analysis

The synthesis of increasingly complex molecules via novel reaction pathways necessitates the use of sophisticated analytical techniques to unambiguously confirm their structure, purity, and stereochemistry. For derivatives of Piperidine, 1-(cyclohexylcarbonyl)-, especially those with multiple chiral centers or subtle isomeric differences, advanced characterization is not just a final check but an integral part of the research process.

Detailed Research Findings: Standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient for complex structures. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning all proton and carbon signals and confirming the connectivity of the molecular framework. For structurally similar isomers, detailed NMR studies, sometimes in different solvents, are required to elucidate subtle differences in chemical shifts and splitting patterns that can confirm their identity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for providing an exact molecular formula, confirming that the desired elemental composition has been achieved. Tandem Mass Spectrometry (MS/MS), where ions are fragmented and their pieces analyzed, helps to piece together the molecular structure by revealing how the atoms are connected. researchgate.net Chromatographic methods are also evolving. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing purity, but can also be diagnostic tools. For example, studies on related arylcyclohexylamines have shown that certain isomers can undergo degradation during GC analysis, an important finding that influences the choice of analytical method. researchgate.net

Table 4: Role of Advanced Analytical Techniques in Structural Elucidation

| Technique | Information Provided | Relevance to Piperidine, 1-(cyclohexylcarbonyl)- Derivatives |

|---|---|---|

| 2D NMR (COSY, HSQC) | Confirms C-H and H-H bond correlations. | Unambiguously assigns signals in a densely substituted piperidine or cyclohexyl ring. |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental formula. | Differentiates between isobaric compounds (same nominal mass, different formula). |

| Tandem Mass Spectrometry (MS/MS) | Reveals fragmentation patterns and structural connectivity. | Confirms the link between the cyclohexylcarbonyl group and the piperidine nitrogen. researchgate.net |

| HPLC-MS | Separates isomers and provides mass data for each peak. | Quantifies the purity and identifies byproducts from a complex reaction mixture. |

| X-Ray Crystallography | Determines the absolute 3D structure and stereochemistry in the solid state. | Provides definitive proof of the relative and absolute configuration of chiral centers. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclohexylcarbonyl)piperidine derivatives, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis of substituted piperidine derivatives often involves alkylation or acylation of the piperidine core. For example, cyclohexylcarbonyl groups can be introduced via Friedel-Crafts acylation or nucleophilic substitution. Reaction temperature (e.g., -78°C for sensitive intermediates) and solvent polarity significantly affect regioselectivity. Evidence from X-ray crystallography (CCDC Nos. 1000666–1000671) confirms stereochemical outcomes in analogous compounds .

Q. How can researchers verify the structural integrity of 1-(cyclohexylcarbonyl)piperidine derivatives?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with multinuclear NMR spectroscopy (¹H/¹³C) to resolve axial/equatorial proton splitting in cyclohexyl groups. For example, CDCl₃ vs. DMSO-d₆ solvents can alter chemical shifts, as observed in PCP analogues . IR spectroscopy further validates carbonyl functionality (e.g., νC=O at ~1680 cm⁻¹) .

Q. What safety protocols are critical for handling 1-(cyclohexylcarbonyl)piperidine derivatives?

- Methodological Answer : Use fume hoods and PPE due to potential neurotoxicity (observed in PCP analogues). Avoid heating above 120°C to prevent decomposition into NOₓ species. Safety Data Sheets (SDS) for structurally similar compounds recommend neutralization of acidic byproducts during synthesis .

Advanced Research Questions

Q. How do solvent and protonation states impact NMR interpretation of 1-(cyclohexylcarbonyl)piperidine derivatives?

- Methodological Answer : Free bases vs. hydrochloride salts exhibit distinct splitting patterns. For example, 3-MeO-PCP in CDCl₃ shows resolved axial/equatorial cyclohexyl protons, while DMSO-d₆ broadens signals due to hydrogen bonding. Protonation shifts the carbonyl resonance upfield by ~0.5 ppm, as seen in substituted arylcyclohexylamines .

Q. What analytical challenges arise during GC-MS analysis of halogenated 1-(cyclohexylcarbonyl)piperidine derivatives?

- Methodological Answer : Para-substituted methoxy groups (e.g., 4-MeO-PCP) undergo thermal degradation in GC injectors, forming 1-phenylcyclohex-1-ene artifacts. Use low-temperature GC gradients (e.g., 40°C initial hold) and validate with LC-MS/MS to avoid false positives. 3-Fluoro derivatives show greater stability due to reduced resonance effects .

Q. How can researchers resolve contradictions in pharmacological data for 1-(cyclohexylcarbonyl)piperidine derivatives?

- Methodological Answer : Discrepancies in receptor binding assays (e.g., NMDA vs. σ₁ receptor affinity) may arise from stereochemical impurities. Employ chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers. Cross-validate functional assays with crystallographic data (e.g., PDB ligand 1PC) to correlate structure-activity relationships .

Q. What strategies optimize diastereoselectivity in spiro-piperidine derivatives with cyclohexylcarbonyl groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.